adrenorphin
Overview
Description
It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain . Adrenorphin exhibits potent opioid activity, acting as a balanced μ- and κ-opioid receptor agonist while having no effects on δ-opioid receptors . It possesses analgesic and respiratory depressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenorphin is synthesized through the proteolytic cleavage of proenkephalin A. This process involves the cleavage on the amino side of an arginine-proline sequence . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. The process includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): Sequential addition of protected amino acids to a resin-bound peptide chain.
Cleavage and Deprotection: Removal of the peptide from the resin and deprotection of side chains.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions: Adrenorphin undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Reduced forms of this compound with free thiol groups.
Substitution: this compound analogs with modified amino acid sequences.
Scientific Research Applications
Adrenorphin has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the central nervous system and its distribution in the brain.
Medicine: Explored for its analgesic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of opioid receptor agonists and antagonists for pharmaceutical research.
Mechanism of Action
Adrenorphin exerts its effects by acting as a balanced agonist of μ- and κ-opioid receptors. It binds to these receptors, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release, leading to analgesic and respiratory depressive effects .
Comparison with Similar Compounds
Enkephalins: Endogenous opioid peptides with similar receptor binding profiles.
Dynorphins: Another class of endogenous opioid peptides with high affinity for κ-opioid receptors.
Endorphins: Endogenous peptides with strong analgesic properties.
Uniqueness of Adrenorphin: this compound is unique due to its balanced agonist activity at both μ- and κ-opioid receptors, whereas other opioid peptides often exhibit selectivity for one receptor subtype. Additionally, this compound’s C-terminal amidation distinguishes it from other opioid peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOQRTJDYAHKPY-MWSMAVIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69N15O9S | |
Record name | adrenorphin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adrenorphin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.